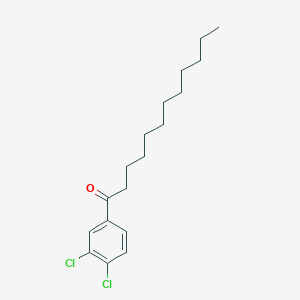

1,2-Dichloro-4-Lauroylbenzene

Katalognummer B8549607

Molekulargewicht: 329.3 g/mol

InChI-Schlüssel: NHIOSOQUYUWFRH-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08198433B2

Procedure details

In a dry 250 ml three-neck flask with thermometer, reflux condenser (under nitrogen) and dropping funnel, 17.73 g of AlCl3 (0.133 mol) were suspended in 50 ml of 1,2-dichlorobenzene and cooled to 0° C. While stirring vigorously, 31.6 ml of lauroyl chloride (0.133 mol) were slowly added dropwise (1 hour). The mixture was then allowed to cool until the temperature had reached room temperature. Subsequently, the mixture was heated gradually to approximately 100-105° C., in the course of which a change in colour was evident (from ochre to dark red). Subsequently, the mixture was stirred at this temperature for 5 hours and left to stand overnight at room temperature. To separate the complex, this mixture was cautiously poured onto 200 g of ice (5% HCl) while stirring. The mixture became a mustard-coloured paste which was extracted in ethyl acetate. The organic layer was then removed in a separating funnel and washed to neutrality with saturated sodium hydrogencarbonate solution (2×50 ml) and water. After drying over sodium sulphate, the ethyl acetate was evaporated off. The remaining 1,2-dichlorobenzene was distilled off under reduced pressure. The residue was chromatographed through a column (length=20 cm, diameter=5 cm) on silica gel (Merck 0.040-0.063 nm) with dichloromethane as the eluent.

Identifiers

|

REACTION_CXSMILES

|

[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[Cl:26]>>[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[CH:22][C:21]=1[Cl:26] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17.73 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

31.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)(=O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While stirring vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

In a dry 250 ml three-neck flask with thermometer, reflux condenser (under nitrogen)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool until the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reached room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Subsequently, the mixture was heated gradually to approximately 100-105° C., in the course of which a change in colour

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Subsequently, the mixture was stirred at this temperature for 5 hours

|

|

Duration

|

5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To separate the complex

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

this mixture was cautiously poured onto 200 g of ice (5% HCl)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted in ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was then removed in a separating funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ethyl acetate was evaporated off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining 1,2-dichlorobenzene was distilled off under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was chromatographed through a column (length=20 cm, diameter=5 cm) on silica gel (Merck 0.040-0.063 nm) with dichloromethane as the eluent

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C=C(C=C1)C(CCCCCCCCCCC)=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |